molecular formula C21H21ClN4O3S B2774155 3-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine CAS No. 1021035-92-6

3-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine

Cat. No. B2774155
CAS RN: 1021035-92-6
M. Wt: 444.93
InChI Key: CRIDMMSTYOBAJE-UHFFFAOYSA-N
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Description

The compound “3-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The molecule also contains a sulfonyl group attached to a chloro-methoxyphenyl group, and a phenylpyridazine group .


Molecular Structure Analysis

The molecular formula of the compound is C21H26ClN3O5S, with an average mass of 467.966 Da and a monoisotopic mass of 467.128174 Da .

Scientific Research Applications

Receptor Antagonism and Drug Discovery

One significant area of research involves the preparation of piperazine derivatives, including compounds structurally related to 3-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine, as serotonin receptor antagonists. These compounds have shown promising activity against 5-HT7 receptors, with potential implications for treating neurological and psychiatric disorders (Yoon et al., 2008). Further, the discovery and synthesis of bis(heteroaryl)piperazines have yielded new classes of non-nucleoside HIV-1 reverse transcriptase inhibitors, highlighting the compound's relevance in antiviral therapy development (Romero et al., 1994).

Antimicrobial Activities

Research on new 1,2,4-triazole derivatives incorporating the piperazine moiety has demonstrated antimicrobial properties. These findings suggest the potential of this compound analogs in developing new antimicrobial agents (Bektaş et al., 2010).

Structural and Computational Analysis

The compound and its derivatives have been subjects of structural and computational analysis to understand their physicochemical properties and interaction mechanisms. Studies involving crystal structure, Hirshfeld surface analysis, and DFT calculations provide insights into the molecule's reactive sites, paving the way for tailored drug design and synthesis (Kumara et al., 2017).

Pharmacological Properties

Explorations into the pharmacological properties of related benzamide derivatives have revealed selective serotonin receptor agonism, indicating a potential for therapeutic application in gastrointestinal and neurological conditions (Sonda et al., 2004).

Genotoxicity and Metabolic Activation

The study of genotoxicity and metabolic activation pathways for compounds structurally similar to this compound provides critical data for safety assessments and drug development processes, especially in the context of treating obesity and related metabolic disorders (Kalgutkar et al., 2007).

properties

IUPAC Name

3-[4-(5-chloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-6-phenylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3S/c1-29-19-9-7-17(22)15-20(19)30(27,28)26-13-11-25(12-14-26)21-10-8-18(23-24-21)16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIDMMSTYOBAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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